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Introduction

BMS-986235, also known as LAR-1219, is a potent, selective, and orally active agonist of the
Formyl Peptide Receptor 2 (FPR2).[1][2][3] FPR2 is a G protein-coupled receptor that plays a
critical role in modulating the inflammatory response.[4][5] Agonism of FPR2 by BMS-986235
stimulates pro-resolving pathways, which can be beneficial in diseases driven by chronic or
dysregulated inflammation, such as heart failure.[6][7] In preclinical mouse models, BMS-
986235 has demonstrated efficacy in improving cardiac structure and function post-myocardial
infarction by promoting the resolution of inflammation.[5][7] This is achieved through
mechanisms including the inhibition of neutrophil chemotaxis and the stimulation of
macrophage phagocytosis.[1][7]

These application notes provide a summary of key quantitative data and detailed protocols for
the in vivo administration of BMS-986235 in relevant mouse models based on published
preclinical studies.

Signaling Pathway of BMS-986235

BMS-986235 selectively binds to and activates FPR2. This activation primarily initiates a Gai-
protein signaling cascade, which leads to the inhibition of adenylyl cyclase and a subsequent
reduction in intracellular cyclic adenosine monophosphate (cCAMP) levels.[8][9] While it also
promotes the recruitment of 3-arrestin, BMS-986235 shows a significant bias away from the [3-

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b6171950?utm_src=pdf-interest
https://www.benchchem.com/product/b6171950?utm_src=pdf-body
https://www.medchemexpress.com/bms-986235.html
https://drughunter.com/molecule/bms-986235-lar-1219
https://www.selleckchem.com/products/bms-986235.html
https://www.researchgate.net/figure/Signaling-Profile-of-BMS-986235-in-HEK293-Cells-Expressing-Human-FPR2-and-FPR1_fig1_354084551
https://www.researchgate.net/publication/341393127_Discovery_of_BMS-986235LAR-1219_A_Potent_Formyl_Peptide_Receptor_2_FPR2_Selective_Agonist_for_the_Prevention_of_Heart_Failure
https://www.benchchem.com/product/b6171950?utm_src=pdf-body
https://www.researchgate.net/figure/Effects-of-BMS-986235-on-Post-Infarction-Structure-Function-in-Mouse_fig5_354084551
https://pubmed.ncbi.nlm.nih.gov/32407089/
https://www.benchchem.com/product/b6171950?utm_src=pdf-body
https://www.benchchem.com/product/b6171950?utm_src=pdf-body
https://www.researchgate.net/publication/341393127_Discovery_of_BMS-986235LAR-1219_A_Potent_Formyl_Peptide_Receptor_2_FPR2_Selective_Agonist_for_the_Prevention_of_Heart_Failure
https://pubmed.ncbi.nlm.nih.gov/32407089/
https://www.medchemexpress.com/bms-986235.html
https://pubmed.ncbi.nlm.nih.gov/32407089/
https://www.benchchem.com/product/b6171950?utm_src=pdf-body
https://www.benchchem.com/product/b6171950?utm_src=pdf-body
https://www.benchchem.com/product/b6171950?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39154373/
https://pubs.acs.org/doi/10.1021/acsptsci.2c00042
https://www.benchchem.com/product/b6171950?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6171950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

arrestin pathway and towards the Gai-mediated inhibition of cCAMP and activation of pERK1/2,
compared to other FPR2 agonists.[6][8] This biased agonism may contribute to its specific
therapeutic effects and favorable desensitization profile.[8][9]
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Caption: Simplified signaling pathway of BMS-986235 via the FPR2 receptor.
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Data Presentation

Quantitative data from preclinical studies are summarized below for potency, pharmacokinetics,
and in vivo efficacy.

Table 1: In Vitro Potency of BMS-986235

Target Species EC50 Reference

FPR2 Human 0.41 nM [1][3]

| FPR2 | Mouse | 3.4 nM |[1][3] |

Table 2: Pharmacokinetic Parameters of BMS-986235 in Mice Data obtained following a single
oral (p.o.) dose.

Animal Dose AUC(0- Bioavaila  Referenc
Cmax TY . -
Model (p-0.) inf) bility e

| BALB/cCrSlc (Male) | 1 mg/kg | 160 nmol/L | 0.68 h | 120 nmol/L-h | 24% [[1] |

Table 3: In Vivo Efficacy of BMS-986235 in a Mouse Myocardial Infarction Model

Animal Administrat . L
Dose . Duration Key Finding Reference
Model ion

| C57BL/6 (Male) | 0.3 mg/kg | p.o., daily | 24 days | 39% reduction in infarct length vs. vehicle |
[1]]

Experimental Protocols

Detailed methodologies for common in vivo studies involving BMS-986235 are provided below.

Protocol 1: Myocardial Infarction (Heart Failure) Model
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This protocol details the evaluation of BMS-986235's cardioprotective effects in a mouse model
of myocardial infarction (Ml) induced by coronary artery ligation.

Objective: To assess the efficacy of BMS-986235 in attenuating left ventricular (LV) remodeling
and reducing infarct size following M.

Materials:
o Compound: BMS-986235

e Vehicle: To be determined based on solubility and route (e.g., 0.5% methylcellulose w/ 0.2%
Tween-80 in water for oral gavage).

e Animals: Male C57BL/6 mice.[1]

o Surgical Equipment: Anesthesia machine, surgical microscope, ventilator, sutures, micro-
instruments.

e Dosing Equipment: Oral gavage needles.
Methodology:

e Animal Acclimatization: House mice under standard laboratory conditions for at least one
week prior to the experiment.

e MI Induction Surgery:
o Anesthetize the mouse (e.g., with isoflurane).
o Intubate and ventilate the animal.
o Perform a left thoracotomy to expose the heart.
o Permanently ligate the left anterior descending (LAD) coronary artery with a suture.[1][10]
o Confirm successful occlusion by observing the blanching of the anterior ventricular wall.

o Close the chest cavity and allow the animal to recover.
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o A sham group should undergo the same procedure without LAD ligation.[5]

e Group Assignment: Randomly assign mice that have undergone Ml surgery to either a
vehicle control group or a BMS-986235 treatment group.

o Compound Administration:

[e]

Dose: 0.3 mg/kg.[1][11]

o

Route: Oral gavage (p.o.).[1]

[¢]

Frequency: Administer once daily.[1][11]

o

Duration: Begin dosing post-surgery and continue for 24 to 28 days.[1][5]
» Monitoring: Monitor animals daily for signs of distress, and record body weight regularly.
e Endpoint Analysis:

o At the end of the treatment period, perform echocardiography on conscious or
anesthetized mice to assess cardiac function and LV dimensions (e.g., ejection fraction,
fractional shortening, ventricular volumes).

o Following functional assessment, euthanize the animals and harvest the hearts.

o Perform histological analysis (e.g., Masson's trichrome staining) on heart sections to
measure infarct size and collagen deposition (fibrosis).[10]

o Immunohistochemistry or flow cytometry can be used to analyze immune cell infiltration
(e.g., neutrophils, M2-like macrophages) in the cardiac tissue.[6][10]
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Caption: Experimental workflow for the mouse myocardial infarction model.

Protocol 2: Pharmacokinetic (PK) Study

This protocol describes a study to determine the pharmacokinetic profile of BMS-986235 in

mice.

Objective: To measure key PK parameters (Cmax, T%2, AUC) of BMS-986235 following oral
administration.

Materials:

o Compound: BMS-986235

» Vehicle: Formulation suitable for oral administration.

e Animals: Male BALB/cCrSIc mice (or other standard strain).[1]

e Dosing Equipment: Oral gavage needles.

o Sample Collection: Blood collection tubes (e.g., with K2-EDTA), cannulas (optional).

e Analytical Equipment: LC-MS/MS (Liquid Chromatography with tandem mass spectrometry)
for bioanalysis.

Methodology:
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e Animal Preparation: Acclimatize mice and fast them overnight before dosing (with water ad
libitum).

e Compound Administration:
o Administer a single dose of BMS-986235 at 1 mg/kg via oral gavage (p.o.).[1]

e Blood Sampling:

[¢]

Collect blood samples from a cohort of mice at multiple time points post-dose.

[e]

Suggested time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

o

Collect samples via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac
puncture).

o

Process blood to obtain plasma by centrifuging at 4°C.
e Sample Analysis:
o Store plasma samples at -80°C until analysis.

o Quantify the concentration of BMS-986235 in each plasma sample using a validated LC-
MS/MS method.

o Data Analysis:
o Plot the mean plasma concentration of BMS-986235 versus time.

o Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate
key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC
(area under the curve), and T¥2 (elimination half-life).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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 To cite this document: BenchChem. [Application Notes and Protocols: In Vivo Administration
of BMS-986235 in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6171950#in-vivo-administration-of-bms-986235-in-
mouse-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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